6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(7-ethyl-1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-2-12-4-3-5-15-17(11-22-19(12)15)16-10-18(23-24-20(16)25)13-6-8-14(21)9-7-13/h3-9,11,16,22H,2,10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGBCBYCJUWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3CC(=NNC3=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromophenyl Hydrazine Intermediate
A diazotization reaction using 4-bromoaniline and sodium nitrite in hydrochloric acid generates the diazonium salt, which is reduced with tin(II) chloride to yield 4-bromophenylhydrazine . Subsequent cyclization with methyl acrylate derivatives under acidic conditions forms the dihydropyridazinone ring.
Reaction Conditions
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| 4-Bromoaniline, NaNO₂, HCl | 0–5°C, 40 min | 85% | |
| SnCl₂, HCl | 0°C, 40 min | 93% | |
| Methyl acrylate, H₂SO₄ | Reflux, 3 h | 78% |
Coupling Strategies for Final Assembly
The integration of the bromophenyl and indole groups into the pyridazinone core employs cross-coupling reactions.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 6-(4-bromophenyl)-2,3,4,5-tetrahydropyridazin-3-one and 7-ethyl-1H-indol-3-amine using Xantphos as a ligand achieves C–N bond formation.
Reaction Conditions
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 h | 44% |
Ullmann-Type Coupling
Copper(I)-mediated coupling in pyridine at elevated temperatures provides an alternative pathway, though with moderate yields.
Resolution of Enantiomers
Chiral separation is critical for bioactive derivatives. Using chiral HPLC with a Chiralpak IA column and acetonitrile/diethylamine eluent, enantiomers are resolved.
Chromatographic Conditions
| Column | Eluent | Flow Rate | Purity | Source |
|---|---|---|---|---|
| Chiralpak IA 5µm | ACN + 0.1% diethylamine | 60 mL/min | >99% |
Optimization and Scale-Up Challenges
Key challenges include minimizing racemization during coupling and enhancing indole solubility. Ethanol/water mixtures improve crystal formation during workup, while NMP enables high-temperature coupling without decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the indole moiety
Reduction: Reduced derivatives of the bromophenyl group
Substitution: Substituted derivatives of the bromophenyl group
Scientific Research Applications
6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
- 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
Uniqueness
6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a bromophenyl group, an indole moiety, and a tetrahydropyridazinone core, which may contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C20H18BrN3O
- Molecular Weight: 396.29 g/mol
- CAS Number: 1023821-21-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors through binding interactions, leading to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It has been tested against various cancer cell lines with notable effects on cell viability and apoptosis induction.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties.
Research Findings
A review of the literature reveals several key studies that highlight the biological activity of this compound:
Case Studies
-
Cytotoxicity Assay:
- Objective: To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
- Results: Significant cytotoxicity was observed at concentrations above 10 µM with IC50 values indicating potent activity.
-
Antimicrobial Testing:
- Objective: To assess the antimicrobial properties against selected bacterial strains.
- Methodology: Disk diffusion method was employed to measure the zone of inhibition.
- Results: The compound exhibited effective antimicrobial activity with zones of inhibition ranging from 15 mm to 25 mm depending on the strain.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one, and how is its purity validated?
- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, analogs like methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]-methyl}benzoate were crystallized and characterized using single-crystal X-ray diffraction (mean C–C bond deviation: 0.005 Å, R factor: 0.038) to confirm stereochemistry and regioselectivity . Purity is typically validated via HPLC (≥95% purity) and spectroscopic methods (¹H/¹³C NMR, IR).
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles, torsional strain, and intermolecular interactions (e.g., π-π stacking in the indole moiety) .
- NMR spectroscopy : ¹H NMR identifies substituent integration (e.g., ethyl group at δ ~1.2–1.4 ppm; indole NH proton at δ ~10–12 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170–175 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₀BrN₃O: ~410.07 g/mol).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) for structurally related 4-(4-bromophenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid advise using PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation/ingestion. Waste disposal follows halogenated organic compound protocols .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of analogs with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in cyclization steps. Molecular docking (e.g., AutoDock Vina) identifies substituent modifications (e.g., replacing bromophenyl with fluorophenyl) to improve binding to target proteins (e.g., kinases or GPCRs) .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:
- Use identical cell lines (e.g., HEK-293 vs. HeLa) and controls.
- Validate IC₅₀ values via dose-response curves (3–5 replicates) .
Q. How does the compound’s conformational flexibility influence its pharmacokinetic properties?
- Methodological Answer : The tetrahydropyridazinone ring adopts a half-chair conformation, as shown in X-ray studies . This rigidity impacts solubility and metabolic stability. LogP calculations (e.g., SwissADME) predict moderate lipophilicity (~2.5–3.0), suggesting moderate blood-brain barrier permeability.
Q. What methodologies enable structure-activity relationship (SAR) studies for anti-proliferative activity?
- Methodological Answer :
- Core scaffold modifications : Replace the 7-ethylindole with bulkier substituents (e.g., isopropyl) to assess steric effects on cytotoxicity.
- Biological assays : Test analogs against NCI-60 cancer cell panels. For example, marine-derived indole-pyridazine hybrids showed IC₅₀ values of 1–10 µM in breast cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
